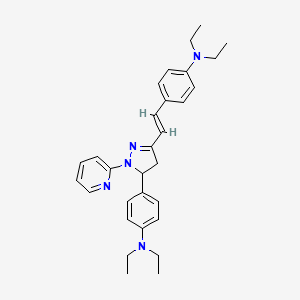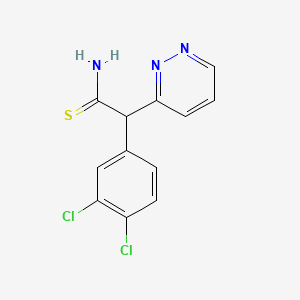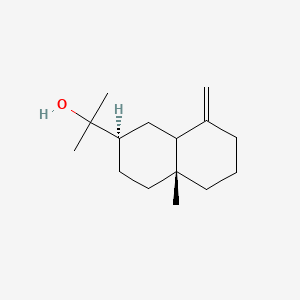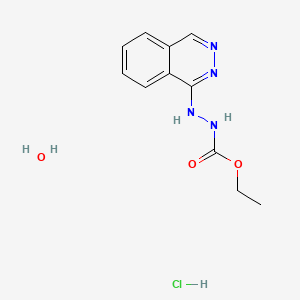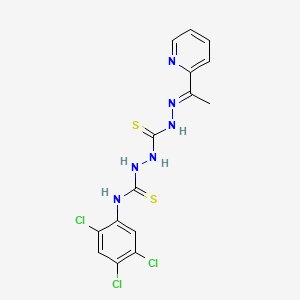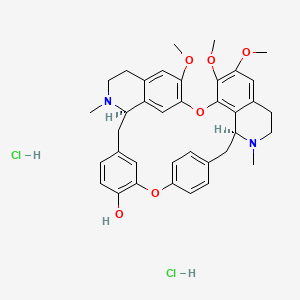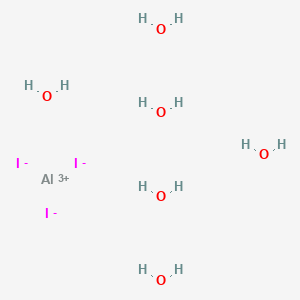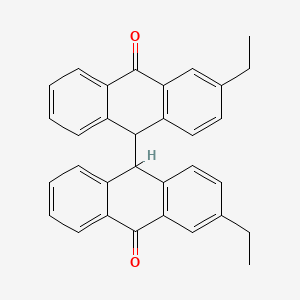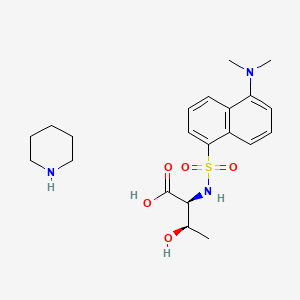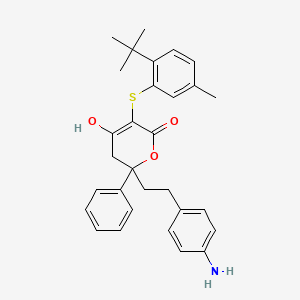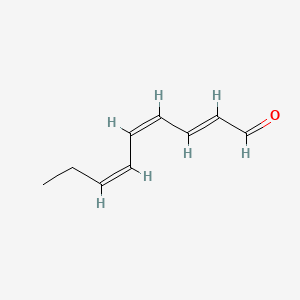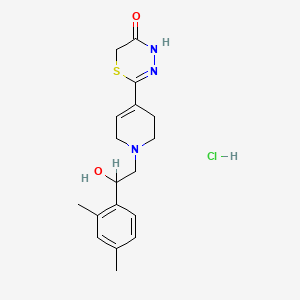
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves the cyclization of appropriate thiosemicarbazides with carbonyl compounds. The specific synthetic route for this compound would involve the reaction of a thiosemicarbazide derivative with a suitable carbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
4H-1,3,4-Thiadiazin-5(6H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiadiazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazine ring.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis.
Biology: For their potential biological activities, including antimicrobial and anticancer properties.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives involves their interaction with specific molecular targets. These compounds may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to their observed biological effects. The exact molecular pathways involved would depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-1,3,4-Thiadiazin-5(6H)-one include other thiadiazine derivatives and related heterocyclic compounds.
Uniqueness
The uniqueness of 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(2,4-dimethylphenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
151092-56-7 |
|---|---|
Molecular Formula |
C18H24ClN3O2S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-[1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-12-3-4-15(13(2)9-12)16(22)10-21-7-5-14(6-8-21)18-20-19-17(23)11-24-18;/h3-5,9,16,22H,6-8,10-11H2,1-2H3,(H,19,23);1H |
InChI Key |
NABJHBDWJXVXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN2CCC(=CC2)C3=NNC(=O)CS3)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)
